molecular formula C21H24N4O9S2 B11710155 N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide

Cat. No.: B11710155
M. Wt: 540.6 g/mol
InChI Key: CYZDWUBXUKZZOA-UHFFFAOYSA-N
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Description

N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is a complex organic compound characterized by its unique structure, which includes two butyl groups, two nitro groups, and a fluorene core with sulfonamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps:

    Nitration: The fluorene core is first nitrated to introduce nitro groups at the 4 and 5 positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Oxidation: The nitrated fluorene is then oxidized to introduce the keto group at the 9 position. Common oxidizing agents include potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and oxidation steps, and large-scale sulfonation reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide undergoes several types of chemical reactions:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where the butyl groups can be replaced by other alkyl or aryl groups.

    Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Reduction: Formation of N2,N~7~-dibutyl-4,5-diamino-9-oxo-9H-fluorene-2,7-disulfonamide.

    Substitution: Formation of various N2,N~7~-dialkyl or diaryl derivatives.

    Oxidation: Formation of additional keto or carboxyl groups on the fluorene core.

Scientific Research Applications

N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer or bacterial infections.

    Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets such as enzymes and receptors.

    Industrial Applications: Employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N2,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide groups can mimic natural substrates of enzymes, thereby inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonic acid: Similar structure but with sulfonic acid groups instead of sulfonamide.

    N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dicarboxamide: Similar structure but with carboxamide groups instead of sulfonamide.

    N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-dimethylamide: Similar structure but with methylamide groups instead of sulfonamide.

Uniqueness

N~2~,N~7~-dibutyl-4,5-dinitro-9-oxo-9H-fluorene-2,7-disulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H24N4O9S2

Molecular Weight

540.6 g/mol

IUPAC Name

2-N,7-N-dibutyl-4,5-dinitro-9-oxofluorene-2,7-disulfonamide

InChI

InChI=1S/C21H24N4O9S2/c1-3-5-7-22-35(31,32)13-9-15-19(17(11-13)24(27)28)20-16(21(15)26)10-14(12-18(20)25(29)30)36(33,34)23-8-6-4-2/h9-12,22-23H,3-8H2,1-2H3

InChI Key

CYZDWUBXUKZZOA-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C2=O)C=C(C=C3[N+](=O)[O-])S(=O)(=O)NCCCC

Origin of Product

United States

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